1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is a chemical compound that belongs to the class of amines. It features a cyclopentanemethanamine backbone, which is substituted with a 4-chloro-3-fluorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. Its structure suggests potential interactions with biological targets, making it a subject of interest in drug discovery and development.
This compound is classified as an organic amine and can be further categorized based on its functional groups and structural characteristics. It is also relevant in the context of pharmaceuticals, where it may act as a precursor or active ingredient in drug formulations.
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine typically involves several steps:
The specific conditions for each reaction step, such as temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the final product. For example, using polar solvents can enhance the solubility of reactants and facilitate better reaction rates.
The molecular structure of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine can be represented as follows:
This structure consists of a cyclopentane ring connected to a methanamine group, with a phenyl ring substituted by chlorine and fluorine atoms at specific positions.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling and docking studies. These analyses help predict how the compound interacts with biological targets at the molecular level.
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine may participate in various chemical reactions:
Understanding reaction mechanisms is critical for optimizing synthetic routes and improving yields. For instance, the choice of base and solvent can significantly influence reaction pathways and product distributions.
The mechanism by which 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems.
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine has potential applications in:
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine belongs to a specialized class of bioactive small molecules characterized by a cyclopentane ring directly linked to both a methanamine group and a disubstituted phenyl system. Its core structure combines a conformationally constrained aliphatic cyclopentyl moiety with an aromatic system bearing halogen substituents at the 3- and 4-positions. The molecular formula is C₁₂H₁₅ClFN, with a molecular weight of 227.70 g/mol, distinguishing it from simpler analogs like (4-chloro-3-fluorophenyl)methanamine (C₇H₇ClFN, MW: 159.59 g/mol) [1] [6].
The strategic placement of chlorine and fluorine atoms creates distinct electronic properties: chlorine contributes electron-withdrawing effects and enhances lipophilicity (predicted logP ≈ 2.2), while the ortho-fluorine atom influences bond angles and molecular polarity through its strong electronegativity. This substitution pattern differentiates it from isomers like 1-(2-chloro-6-fluorophenyl)cyclopentanemethanamine, where halogen proximity induces greater steric strain [8]. The cyclopentyl group adopts envelope conformations, positioning the methanamine group for optimal target engagement compared to smaller cyclopropyl analogs (e.g., 1-(4-chlorophenyl)cyclopropylmethanamine, C₁₀H₁₂ClN) .
Table 1: Structural Comparison of Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Target Compound | C₁₂H₁₅ClFN | 227.70 | 4-Cl,3-F-phenyl; cyclopentyl spacer |
(4-Chloro-3-fluorophenyl)methanamine | C₇H₇ClFN | 159.59 | Lacks alicyclic ring; reduced steric bulk |
1-(4-Chlorophenyl)cyclopropylmethanamine | C₁₀H₁₂ClN | 181.66 | Cyclopropyl spacer; lacks fluorine |
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine | C₁₂H₁₅ClFN | 227.70 | Ortho-halogenation; increased steric hindrance |
This compound emerged from rational drug design strategies addressing limitations of earlier phenylalkylamine scaffolds. Its development reflects three core principles:
Primary target hypotheses center on family C GPCRs, particularly metabotropic glutamate receptors (mGluRs) and γ-aminobutyric acid B (GABAB) receptors, where related compounds demonstrate allosteric modulation. The compound's structural similarity to known positive allosteric modulators like CGP7930 (GABAB) and biphenyl-indanones (mGluR2) positions it as a candidate for neurological disorders [5]. Computational models predict blood-brain barrier penetration (BOILED-Egg model: high probability) due to optimal lipophilicity (cLogP 2.2–3.25) and moderate hydrogen-bonding capacity (TPSA ≈ 26 Ų) [6] [7].
Table 2: Design Evolution from Precursor Scaffolds
Generation | Representative Structure | Key Limitations Addressed by Target Compound |
---|---|---|
1st | (4-Chloro-3-fluorophenyl)methanamine | Excessive flexibility; low target selectivity |
2nd | Cyclopentyl(3-fluorophenyl)methanamine | Inadequate conformational restraint; metabolic instability |
3rd | Target Compound | Optimized halogen positioning; balanced steric/electronic properties |
The target compound integrates critical pharmacophoric elements from two established chemotypes:
The methanamine linker serves as a cationic hinge, protonatable under physiological pH (predicted pKa ≈10.4), enabling ionic interactions with conserved aspartate residues in GPCR transmembrane domains. This contrasts with neutral analogs like 4-chloro-1H-pyrazol-3-amine (C₃H₄ClN₃), which rely solely on hydrogen bonding . Structure-activity relationship (SAR) studies of related compounds reveal that replacing cyclopentyl with larger cyclohexyl rings diminishes mGluR2 potency (>10-fold), while smaller cyclopropyl groups reduce blood-brain barrier penetration [5].
Despite its promising design, five critical knowledge gaps impede development:
These gaps highlight opportunities for focused research, particularly crystallographic studies of target complexes and enantioselective synthesis to unlock therapeutic potential within neuropharmacology.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8